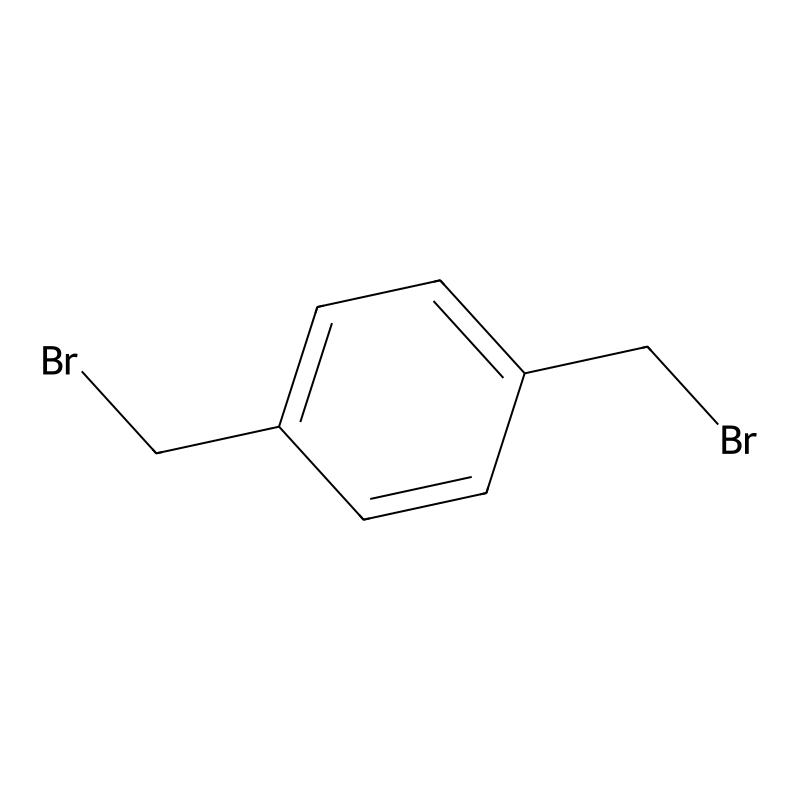

1,4-Bis(bromomethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Porous Polymers for Selective CO2 Capture

Scientific Field: Environmental Sciences

Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the fabrication of benzene rings containing porous polymer materials (B-PPMs).

Methods of Application: The B-PPMs are synthesized via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene.

Results or Outcomes: The B-PPM-2, one of the B-PPMs, exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar.

Synthesis of Coumarin Derivatives

Scientific Field: Organic Chemistry

Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of coumarin derivatives.

Adsorbent for Purification of Aromatic Hydrocarbons

Scientific Field: Chemical Engineering

Summary of Application: 1,4-Bis(bromomethyl)benzene is used as an adsorbent for the purification of aromatic hydrocarbons.

Separation of 1,4-Bis(bromomethyl)benzene

Scientific Field: Analytical Chemistry

Summary of Application: 1,4-Bis(bromomethyl)benzene is used in chromatographic separation techniques.

Methods of Application: The compound is separated on a Newcrom R1 HPLC column.

Synthesis of α,α’-Dibromo-p-xylene

Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of α,α’-Dibromo-p-xylene.

Synthesis of 1,4-BIS- (1,2-DIBROMOETHYL)-BENZENE

Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of 1,4-BIS- (1,2-DIBROMOETHYL)-BENZENE.

1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an organic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring at the para position. Its chemical structure can be represented as follows:

textBr | C6H4-CH2-Br

1,4-Bis(bromomethyl)benzene is a colorless to light yellow solid at room temperature and is soluble in organic solvents. It has potential applications in various fields, including organic synthesis and materials science.

1,4-Bis(bromomethyl)benzene itself does not have a well-defined mechanism of action in biological systems. Its primary use lies as a building block in organic synthesis for the preparation of other compounds with specific biological activities.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds.

- Polymerization: The compound can be used as a monomer in the synthesis of porous polymers through condensation reactions, which utilize its bromomethyl groups for cross-linking .

Research indicates that 1,4-bis(bromomethyl)benzene exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism . This suggests potential implications in pharmacology and toxicology, particularly concerning drug-drug interactions.

Several methods have been developed for synthesizing 1,4-bis(bromomethyl)benzene:

- Bromination of p-Xylene: This method involves the direct bromination of p-xylene using bromine or N-bromosuccinimide under controlled conditions (e.g., temperature and solvent choice). The reaction typically occurs at temperatures ranging from 0 to 80 degrees Celsius .

- Photochemical Reaction: Another approach utilizes light irradiation in the presence of N-bromosuccinimide and p-xylene in an organic solvent to yield the desired compound with reduced by-products .

1,4-Bis(bromomethyl)benzene finds applications across various domains:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Material Science: The compound is utilized in the production of porous polymer materials that have applications in gas storage and separation due to their high surface area and porosity .

- Pharmaceuticals: Its biological activity makes it relevant in drug development processes.

Studies have highlighted the interaction of 1,4-bis(bromomethyl)benzene with biological systems, particularly regarding its role as a substrate for cytochrome P450 enzymes. Understanding these interactions is crucial for assessing its safety profile and potential drug interactions . Further research into its metabolic pathways could provide insights into its pharmacokinetics.

Several compounds share structural similarities with 1,4-bis(bromomethyl)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(Bromomethyl)-3,5-dimethylbenzene | Structure | 1.00 | Contains methyl groups that affect reactivity. |

| 1-(Bromomethyl)-2,3-dimethylbenzene | Structure | 0.96 | Different arrangement of methyl groups. |

| 2-(Bromomethyl)-1,3,5-trimethylbenzene | Structure | 0.92 | Features three methyl substituents affecting sterics. |

| 1,4-Dibromobenzene | Structure | 0.90 | Lacks bromomethyl groups but has similar halogenation. |

The uniqueness of 1,4-bis(bromomethyl)benzene lies in its specific arrangement of bromomethyl groups on the benzene ring and its resultant reactivity profile compared to these similar compounds.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive